1-Amino-3-(methylamino)propan-2-ol
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Overview
Description
1-Amino-3-(methylamino)propan-2-ol: is an organic compound with the molecular formula C4H12N2O. It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
1-Amino-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of surfactants, ion exchange resins, and other industrial chemicals
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it can cause skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylamino)propan-2-ol can be synthesized through the reaction of epoxypropane with methylamine . The reaction proceeds as follows:
- The intermediate 3-methylamino-1-oxapropane is then treated with a base such as sodium hydroxide to yield this compound .
Epoxypropane: reacts with to form 3-methylamino-1-oxapropane.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: like lithium aluminum hydride are employed for reduction reactions.
Substitution reactions: may involve reagents like alkyl halides or acyl chlorides.
Major Products:
- Oxidation of this compound can yield oxides and other oxygenated derivatives.
- Reduction can produce simpler amines.
- Substitution reactions can lead to the formation of various substituted amines and alcohols.
Mechanism of Action
The mechanism of action of 1-amino-3-(methylamino)propan-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol: This compound is similar in structure but has a different substitution pattern on the carbon chain.
3-Methylamino-1-propanol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1-Amino-3-(methylamino)propan-2-ol is unique due to its specific combination of amino and hydroxyl groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-amino-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-6-3-4(7)2-5/h4,6-7H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMOBVXBBPTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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